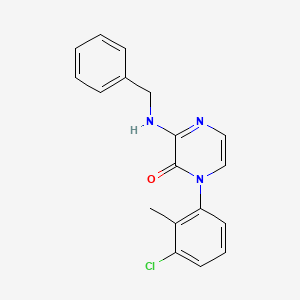

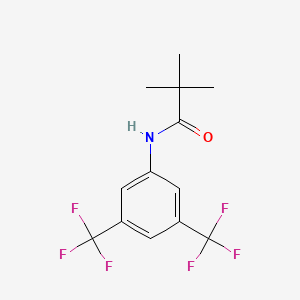

3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis(trifluoromethyl)aniline is a derivative of aniline and is found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .

Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)aniline, a compound similar to the one you’re asking about, has a linear formula of (CF3)2C6H3NH2 .

Chemical Reactions Analysis

In a study, 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a Schiff’s base .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(trifluoromethyl)aniline include a refractive index of n20/D 1.434 (lit.), a boiling point of 85°C/15mmHg (lit.), and a density of 1.467 g/mL at 25°C (lit.) .

Scientific Research Applications

Analytical Standards and Quantification Methods

Quantitative NMR spectroscopy (qNMR) is a pivotal technique in pharmaceutical research for obtaining accurate and precise analytical results. In a study by Rundlöf et al. (2014), acetanilide was established as a primary standard for qNMR, facilitating the quantification of secondary standards. This methodology underscores the importance of reliable standards in the analysis of pharmaceutical active substances and suspected illegal medicines, showcasing the broader relevance of related compounds in ensuring analytical accuracy (Rundlöf et al., 2014).

Synthesis and Characterization of Novel Reagents

Donike (1973) introduced N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) as new reagents for trifluoroacetylation. These reagents allow for the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. The versatility and efficiency of these reagents in synthesizing neutral trifluoroacetamides highlight the significance of such compounds in facilitating chemical transformations and analyses (Donike, 1973).

Advances in Material Sciences

A study by Anouti et al. (2012) explored the use of the ionic liquid trimethylsulfonium bis(trifluorosulfonimide) [Me3S][TFSI] as an electrolyte for carbon-based supercapacitors at temperatures up to 80 °C. The study demonstrated that [Me3S][TFSI] possesses excellent thermal stability, high conductivity, and low viscosity at elevated temperatures, making it an ideal electrolyte for high-energy supercapacitors. This research underscores the potential of fluorinated compounds in enhancing the performance and efficiency of energy storage devices (Anouti et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F6NO/c1-11(2,3)10(21)20-9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRGMSDRJHFBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)

![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)

![2-Methyl-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2715434.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)

![1-({[6-(2-Thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2715442.png)

![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)

![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)